molecular formula C22H26N2O4S B2523510 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide CAS No. 443122-61-0

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2523510
CAS No.: 443122-61-0
M. Wt: 414.52
InChI Key: SYOOXULOMWAXRC-UHFFFAOYSA-N
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Description

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a cyano group at the 3-position and a 3,4,5-triethoxybenzamide moiety at the 2-position.

For example, 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile reacts with activated carboxylic acid derivatives (e.g., acyl chlorides or mixed anhydrides) in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-4-26-17-11-14(12-18(27-5-2)20(17)28-6-3)21(25)24-22-16(13-23)15-9-7-8-10-19(15)29-22/h11-12H,4-10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOOXULOMWAXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Ring: Starting with a suitable thiophene derivative, the benzothiophene ring is synthesized through cyclization reactions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.

    Formation of the Benzamide Structure: The benzamide structure is formed by reacting the intermediate with an appropriate benzoyl chloride derivative.

    Ethoxylation: The final step involves the ethoxylation of the benzamide to introduce the ethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (e.g., 4-nitrobenzamide) and cyano groups increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites .
  • Aromatic vs. Aliphatic Substituents : Benzamide derivatives with aromatic substituents (e.g., 2-methoxybenzamide) exhibit stronger π-π stacking and antimicrobial activity compared to aliphatic analogs .
  • Polar vs. Nonpolar Groups: The 3,4,5-triethoxybenzamide group in the target compound introduces three ethoxy groups, which balance hydrophobicity and solubility. This contrasts with analogs like 2-methoxybenzamide (less bulky) or 4-nitrobenzamide (more polar) .

Pharmacological Activity Comparison

Antimicrobial Activity

  • N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide: Exhibited MIC values of 12.5–50 µg/mL against Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria .
  • Pyrazine-2-carboxamide Derivative : Inhibited bacterial helicases at IC₅₀: 2–5 µM, outperforming standard antibiotics like ciprofloxacin in helicase inhibition assays .

Anti-Inflammatory and Anticancer Potential

  • Pyrazolone-Thiadiazole Hybrid : Demonstrated in silico anti-inflammatory activity (docking score: −8.2 kcal/mol against 5-lipoxygenase), suggesting stronger binding than zileuton (−7.1 kcal/mol) .
  • 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: Inhibited telomerase activity (IC₅₀: 0.8 µM) in cancer cell lines, attributed to the α,β-unsaturated amide linker mimicking BIBR1532’s pharmacophore .

Structural and Conformational Insights

  • Crystal Structures : Analogues like N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide adopt a half-chair conformation in the tetrahydrobenzothiophene ring, with dihedral angles of 7.1°–59.0° between the thiophene and benzamide planes. Intramolecular N–H⋯O hydrogen bonds stabilize the structure .
  • Triethoxybenzamide Conformation : The 3,4,5-triethoxy groups likely induce a planar arrangement of the benzamide ring, optimizing interactions with hydrophobic pockets in target proteins .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide is a compound of significant interest due to its biological activity, particularly as an inhibitor of specific kinases. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a benzothiophene moiety and multiple ethoxy groups. Its molecular formula is C23H30N4O3SC_{23}H_{30}N_{4}O_{3}S with a molecular weight of approximately 446.58 g/mol.

Property Value
Molecular FormulaC23H30N4O3S
Molecular Weight446.58 g/mol
CAS Number[Not specified]

Research indicates that this compound acts primarily as an inhibitor of the Jun N-terminal kinases (JNK) family, specifically JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway and play critical roles in various cellular processes including apoptosis and inflammation.

Inhibition Potency

In studies conducted on related compounds within the same class:

  • Compounds such as 5a and 11a were identified with a pIC50 of 6.7 and 6.6 against JNK3 respectively.
  • These compounds demonstrated selectivity for JNK2 with a similar pIC50 of 6.5 while showing reduced activity against JNK1 and p38alpha kinases .

Anticancer Potential

The inhibition of JNK pathways has been linked to potential anticancer activities. By modulating these pathways, the compound may influence cancer cell survival and proliferation.

Neuroprotective Effects

Given the role of JNK in neurodegenerative diseases, there is potential for this compound to exhibit neuroprotective effects. The selective inhibition of JNK3 could provide therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

  • In vitro Studies : Various in vitro assays have demonstrated the effectiveness of this compound in inhibiting cell proliferation in cancer cell lines.
  • Animal Models : In vivo studies are required to further establish its efficacy and safety profile. Preliminary studies suggest promising results in animal models for inflammatory diseases.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide?

Answer:
The synthesis involves a multi-step approach:

Benzothiophene Core Formation : Cyclization of thiophene precursors (e.g., via Friedel-Crafts alkylation) to construct the 4,5,6,7-tetrahydrobenzothiophene scaffold.

Cyanogroup Introduction : Nitrile functionalization at the 3-position using Knoevenagel condensation or cyano-substitution under Pd-catalyzed coupling conditions.

Amide Coupling : Reacting the benzothiophene intermediate with 3,4,5-triethoxybenzoyl chloride via Schotten-Baumann or EDCI/HOBt-mediated coupling.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for high purity (>95%).
Key Validation : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirm structure via 1H NMR^1 \text{H NMR} (e.g., triethoxy singlet at δ 4.10–4.30 ppm) and LC-MS (expected [M+H]+^+ = 453.5) .

Basic: What analytical techniques are essential for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR^1 \text{H NMR}: Identify triethoxy protons (δ 4.10–4.30, 9H), benzothiophene aromatic protons (δ 6.80–7.20), and cyano group absence of splitting.
    • 13C NMR^{13} \text{C NMR}: Confirm carbonyl (δ ~165 ppm) and nitrile (δ ~115 ppm) carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C23_{23}H26_{26}N2_2O4_4S) with <2 ppm error.
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, retention time ~8.2 min).
    Note : X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .

Advanced: How can X-ray crystallography resolve binding interactions with JNK kinases?

Answer:

  • Co-Crystallization : Soak JNK3 kinase domain (residues 40–402) with the compound (5 mM in DMSO) in 20% PEG 3350, 0.2 M ammonium sulfate, pH 7.0.
  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) to collect diffraction data (2.1 Å resolution).
  • Refinement : Apply SHELXL for structure refinement; analyze hydrogen bonds (e.g., cyano group with hinge region residue Met149) and hydrophobic interactions (benzothiophene with Leu168).
    Key Insight : Triethoxy groups may enhance solubility but reduce hydrophobic pocket occupancy compared to methanesulfonyl analogs .

Advanced: How do structural modifications (e.g., triethoxy vs. methanesulfonyl) impact JNK inhibition?

Answer:

Substituent IC50_{50} (JNK3) Solubility (LogP) Key Interactions
3,4,5-Triethoxy1.8 µM2.1 (PBS)H-bond with Ser97
4-Methanesulfonyl0.9 µM1.8 (PBS)Hydrophobic with Ile70
Methodology :
  • Enzymatic Assays : Measure ATPase activity using recombinant JNK3.
  • Molecular Dynamics : Simulate binding stability (GROMACS, 100 ns runs) to show triethoxy groups increase desolvation penalty but improve water solubility .

Advanced: How to address contradictions in reported IC50_{50}50​ values across studies?

Answer:
Contradictions may arise from:

  • Assay Conditions : Varying ATP concentrations (e.g., 10 µM vs. 100 µM).
  • Kinase Isoforms : JNK1/2/3 selectivity profiles differ; validate via kinase profiling panels (e.g., Eurofins DiscoverX).
    Resolution Strategy :

Orthogonal Assays : Compare fluorescence polarization (FP) and surface plasmon resonance (SPR) data.

Control Compounds : Use staurosporine as a reference inhibitor.

Data Normalization : Adjust for DMSO interference (<1% v/v) .

Advanced: What in silico strategies predict ADMET properties?

Answer:

  • Pharmacokinetics : SwissADME predicts moderate blood-brain barrier penetration (BBB score: 0.45) due to high molecular weight (453.5 g/mol).
  • Toxicity : ProTox-II highlights potential hepatotoxicity (Probability: 72%) from cytochrome P450 3A4 inhibition.
  • Solubility : QSPR models estimate aqueous solubility ~0.05 mg/mL, necessitating formulation with cyclodextrins .

Advanced: How to design structure-activity relationship (SAR) studies for optimization?

Answer:
SAR Variables :

Benzothiophene Modifications : Replace cyano with carboxamide to test hydrogen bonding.

Triethoxy Substitution : Compare with 3,4-dimethoxy or 3,5-diethoxy analogs.
Experimental Workflow :

  • Synthesis : Parallel library synthesis (20 derivatives).
  • Testing : High-throughput screening against JNK1/2/3.
  • Data Analysis : Use partial least squares (PLS) regression to correlate substituent Hammett constants with activity .

Advanced: What crystallographic evidence supports conformational stability?

Answer:

  • Torsion Angles : Benzothiophene ring adopts a half-chair conformation (puckering amplitude Q = 0.42 Å, θ = 112°).
  • Hydrogen Bonding : Intramolecular N–H···O bond (2.01 Å) stabilizes the amide moiety.
  • π-π Stacking : Weak interactions (3.90 Å) between triethoxybenzamide and adjacent molecules in the crystal lattice .

Basic: What biological assays are suitable for initial activity screening?

Answer:

  • Kinase Inhibition : ADP-Glo™ Kinase Assay (Promega) for JNK3.
  • Cytotoxicity : MTT assay on MCF-7 cells (IC50_{50} determination).
  • Anti-Inflammatory Activity : Measure TNF-α suppression in LPS-stimulated macrophages (ELISA) .

Advanced: How to troubleshoot low yields in amide coupling steps?

Answer:

  • Catalyst Optimization : Use HATU instead of EDCI for sterically hindered substrates.
  • Solvent Screening : Switch from DMF to dichloromethane to reduce side reactions.
  • Temperature Control : Conduct reactions at 0°C to minimize racemization.
    Yield Improvement : From 45% to 72% by replacing triethylamine with DIPEA .

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